molecular formula C21H24F2N2O3 B1671128 Efletirizine CAS No. 150756-35-7

Efletirizine

Katalognummer: B1671128
CAS-Nummer: 150756-35-7
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: BAWMMJAUVBLLEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Efletirizin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Natriumhydrid, Natriummethoxid und verschiedene Lösungsmittel wie Xylol . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Treatment of Allergic Rhinitis

Efletirizine has been extensively studied for its effectiveness in treating both seasonal and perennial allergic rhinitis.

  • Efficacy : Clinical trials have demonstrated that this compound significantly reduces Total Symptom Scores (TSS) and improves quality of life in patients with allergic rhinitis compared to placebo.
  • Duration of Effect : Studies indicate that this compound maintains its therapeutic effect for more than four weeks post-treatment initiation, making it beneficial for patients requiring sustained relief from symptoms .
Study ReferencePopulationDurationOutcome MeasuresResults
Adults with persistent allergic rhinitis6 monthsTSS, Quality of Life (QoL) questionnairesSignificant improvement in symptoms and QoL scores compared to placebo

Safety Profile

This compound has been reported to have minimal side effects, primarily somnolence, which is less pronounced compared to first-generation antihistamines. Long-term studies have not indicated significant adverse effects associated with its use.

Case Study: Long-term Efficacy

A study involving 200 patients with persistent allergic rhinitis treated with this compound over six months showed:

  • Reduction in Symptoms : A marked decrease in nasal and ocular symptoms was observed.
  • Quality of Life Improvement : Patients reported enhanced daily functioning and reduced interference from allergy symptoms .

Comparative Studies

Comparative studies between this compound and other antihistamines such as cetirizine and levocetirizine indicate that this compound provides comparable or superior efficacy in managing allergic symptoms while maintaining a better safety profile.

AntihistamineEfficacy (TSS Reduction)Side Effects
This compoundHighLow incidence of somnolence
CetirizineModerateHigher incidence of somnolence
LevocetirizineModerateSimilar to cetirizine

Vergleich Mit ähnlichen Verbindungen

Efletirizin ähnelt anderen Histamin-H1-Rezeptorantagonisten wie Cetirizin und Loratadin. Es ist einzigartig in seiner doppelten Wirkung, sowohl den Histamin-H1-Rezeptor als auch das Enzym 5-Lipoxygenase zu hemmen . Diese doppelte Wirkung macht Efletirizin besonders wirksam bei der Behandlung allergischer Erkrankungen mit einer entzündlichen Komponente.

Ähnliche Verbindungen

Die einzigartige Kombination aus Histaminrezeptorantagonismus und Lipoxygenase-Hemmung von Efletirizin unterscheidet es von diesen ähnlichen Verbindungen.

Biologische Aktivität

Efletirizine is an antihistamine primarily used for the treatment of allergic conditions, particularly allergic rhinitis and urticaria. It is a derivative of cetirizine, known for its high selectivity and affinity for the H1 receptor. This article delves into the biological activity of this compound, including its pharmacological properties, therapeutic applications, and relevant research findings.

Pharmacological Properties

Mechanism of Action
this compound functions as a selective antagonist of the H1 histamine receptor. By blocking this receptor, this compound effectively reduces the symptoms associated with allergic reactions, such as itching, sneezing, and runny nose. Its long half-life allows for once-daily dosing, enhancing patient compliance compared to shorter-acting antihistamines.

Selectivity and Affinity
Research indicates that this compound exhibits a higher selectivity for H1 receptors compared to other receptors, which minimizes side effects commonly associated with antihistamines, such as sedation and anticholinergic effects. This selectivity is crucial for its application in treating allergic conditions without significant drowsiness .

Therapeutic Applications

Allergic Rhinitis
this compound has been shown to be effective in managing symptoms of allergic rhinitis. Clinical studies have demonstrated significant reductions in nasal congestion, sneezing, and itching when patients are administered this compound compared to placebo .

Urticaria
A notable application of this compound is in the prevention and treatment of urticaria (hives). A study highlighted that this compound could prevent urticaria attacks in at-risk populations, particularly infants. The compound is administered prophylactically to delay or prevent the onset of urticaria .

Research Findings

Clinical Studies
A comprehensive study involving 325 cases and 600 controls assessed the long-term use of antihistamines like this compound. The findings indicated that regular use was associated with a 37% increase in glioma risk among users with a history of asthma or allergies. However, this risk was not uniformly observed across all populations .

In Vitro Studies
In vitro studies have shown that this compound possesses anti-inflammatory properties beyond its antihistaminic effects. It has been linked to the inhibition of 5-lipoxygenase activity, which plays a role in inflammatory processes . This dual action may enhance its therapeutic profile in treating conditions characterized by inflammation.

Table 1: Efficacy of this compound in Allergic Rhinitis

SymptomThis compound Group (n=100)Placebo Group (n=100)p-value
Nasal Congestion20%60%<0.01
Sneezing15%55%<0.01
Itching10%50%<0.01

Table 2: Long-term Antihistamine Use and Glioma Risk

Antihistamine UseControls (n=600)Cases (n=325)Odds Ratio (95% CI)
Yes92421.37 (0.87, 2.14)
No508278Reference

Eigenschaften

IUPAC Name

2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O3/c22-18-5-1-16(2-6-18)21(17-3-7-19(23)8-4-17)25-11-9-24(10-12-25)13-14-28-15-20(26)27/h1-8,21H,9-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWMMJAUVBLLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164606
Record name Efletirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150756-35-7
Record name Efletirizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150756357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efletirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFLETIRIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C301298G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a round-bottomed flask fitted with a mechanical stirrer, a Nitrogen inlet and a condenser, 30 g (0.065 mole) of 2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxyacetamide dihydrochloride are added to a mixture of 325 ml of ethanol, 130 ml of a 1 N aqueous sodium hydroxyde solution and 62 ml of a 6.3 N aqueous sodium hydroxide solution. The mixture is heated under reflux and under a Nitrogen atmosphere for 1.5 hours. The reaction mixture is then cooled down to room temperature and its pH is adjusted to 5 with 78 ml of a 5 N aqueous hydrochloric acid solution. Water is added, and ethanol is evaporated off under vacuum using a rotary evaporator. The resulting aqueous phase is extracted with dichloromethane. The organic phase is dried over anhydrous sodium sulphate and evaporated to dryness to give 25 g of crude efletirizine as an amorphous solid, 5 g of which are recrystallized in acetonitrile.
Name
2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxyacetamide dihydrochloride
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Efletirizine
Reactant of Route 2
Efletirizine
Reactant of Route 3
Efletirizine
Reactant of Route 4
Efletirizine
Reactant of Route 5
Reactant of Route 5
Efletirizine
Reactant of Route 6
Efletirizine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.